Apremilast, (+/-)-

概要

説明

Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4). It is used for the treatment of certain types of psoriasis and psoriatic arthritis . Apremilast works by suppressing the immune system, which reduces inflammation .

Synthesis Analysis

A new protocol for the asymmetric synthesis of apremilast using tert-butanesulfinamide as a chiral auxiliary has been described. This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde .

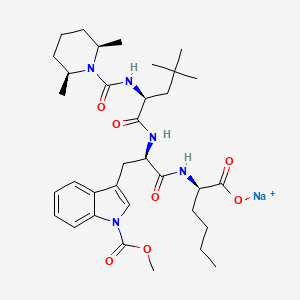

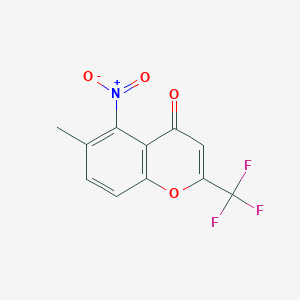

Molecular Structure Analysis

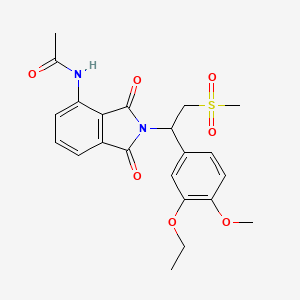

Apremilast has a molecular formula of C22H24N2O7S and a molar mass of 460.50 g·mol−1 .

Chemical Reactions Analysis

Apremilast has been synthesized using a ketoreductase-catalyzed asymmetric reduction of prochiral ketones . Additionally, nanocrystal-based formulations of apremilast have been developed to enhance skin penetration of the drug .

Physical And Chemical Properties Analysis

Apremilast has a molecular weight of 460.5 and is soluble in DMSO at 62 mg/mL . It has been formulated into nanocrystals to enhance its solubility and dissolution rate .

科学的研究の応用

Rheumatoid Arthritis

Apremilast has been shown to inhibit spontaneous production of TNF-alpha from human rheumatoid synovial cells, which may ameliorate experimental arthritis .

Psoriasis Treatment

Studies have demonstrated that Apremilast is effective in treating psoriasis, with significant improvements in PASI-75 response rates and quality of life measures over a 52-week period .

Analytical Methods Development

Research has been conducted on developing analytical methods for Apremilast in both its API form and in pharmaceutical formulations, which is crucial for quality control and regulatory compliance .

Asymmetric Synthesis

A new protocol for the asymmetric synthesis of Apremilast has been described, using tert-butanesulfinamide as a chiral auxiliary, which could improve the efficiency and yield of production .

Metabolic Effects

Apremilast may have a beneficial metabolic effect, as indicated by a study on its effects on lipid profiles in patients with moderate-to-severe psoriasis after one year of therapy .

Psoriatic Arthritis

It offers potential advantages for treating both psoriasis and psoriatic arthritis, including efficacy in difficult-to-treat forms of psoriasis and a good safety profile without the need for laboratory prescreening or ongoing monitoring .

作用機序

Target of Action

Apremilast, also known as Otezla, is a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the inflammatory response by modulating levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in various intracellular pathways .

Mode of Action

Apremilast works by inhibiting PDE4 , which is specific for cAMP . This inhibition results in increased intracellular cAMP levels . Elevated cAMP levels down-regulate the inflammatory response by modulating the expression of various inflammatory mediators .

Biochemical Pathways

The increase in cAMP levels due to PDE4 inhibition by apremilast leads to a decrease in the expression of pro-inflammatory mediators such as tumor necrosis factor alpha (TNF-α), interleukin 23 (IL-23), and inducible nitric oxide synthase . It also leads to an increase in the expression of anti-inflammatory cytokines such as IL-10 . Apremilast has been found to regulate the balance between Th17 cells and T regulatory (Treg) cells via the PI3K/AKT/FoxO1 signaling pathway .

Pharmacokinetics

Apremilast is administered orally and has a bioavailability of approximately 73% . It reaches peak plasma concentration (Tmax) in about 2.5 hours . The drug is primarily metabolized in the liver by CYP3A4, with minor contributions from CYP2A6 and CYP1A2 . The elimination half-life of apremilast is between 6 and 9 hours . It is excreted in urine (58%) and feces (39%) .

Result of Action

The inhibition of PDE4 by apremilast and the subsequent increase in cAMP levels lead to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory cytokines . This results in a decrease in inflammation and the symptoms associated with it, such as in conditions like psoriasis and psoriatic arthritis .

Action Environment

The action of apremilast can be influenced by various environmental factors. For instance, the cause of Behçet’s disease, a condition for which apremilast is indicated, is thought to be an interaction between genetics and environmental factors

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOZEMNVLZVGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apremilast, (+/-)- | |

CAS RN |

253168-86-4 | |

| Record name | Apremilast, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253168864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APREMILAST, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5UK68MGDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)

![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)

![N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)](/img/structure/B1667490.png)

![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1667491.png)

![1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea](/img/structure/B1667492.png)